

# The Discovery and Enduring Utility of 2-Ethylcyclohexanone: A Technical Guide

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## Compound of Interest

Compound Name: 2-Ethylcyclohexanone

Cat. No.: B1346015

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## Introduction

**2-Ethylcyclohexanone**, a substituted cyclic ketone, holds a significant position in the landscape of organic synthesis. Its versatile reactivity, stemming from the presence of both a carbonyl group and an adjacent ethyl substituent, has made it a valuable intermediate in the production of pharmaceuticals and fine chemicals. This technical guide provides a comprehensive overview of the discovery, synthesis, and key chemical properties of **2-Ethylcyclohexanone**, tailored for researchers, scientists, and professionals in drug development. The document details seminal synthetic methodologies, presents key quantitative data in a structured format, and visualizes the underlying reaction pathways to facilitate a deeper understanding of its chemical behavior.

## Historical Context and Discovery

While the precise first synthesis of **2-ethylcyclohexanone** is not definitively documented in readily available literature, its emergence is intrinsically linked to the broader exploration of cyclohexanone chemistry in the early 20th century. The pioneering work on the synthesis of substituted cyclohexenones by chemists like Sir Robert Robinson laid the foundational principles for the alkylation of cyclic ketones. The Robinson annulation, discovered in 1935, provided a powerful method for constructing six-membered rings and introduced key concepts of enolate reactivity that are central to the synthesis of 2-substituted cyclohexanones.<sup>[1][2][3]</sup> Later, the development of the Stork enamine alkylation in the 1950s and 1960s offered a milder

and more regioselective approach to the synthesis of  $\alpha$ -alkylated ketones, further expanding the accessibility of compounds like **2-ethylcyclohexanone**.<sup>[4][5]</sup>

## Physicochemical and Spectroscopic Data

Accurate characterization of **2-Ethylcyclohexanone** is crucial for its application in synthesis and analysis. The following tables summarize its key physical properties and provide an overview of its characteristic spectroscopic data.

Table 1: Physical Properties of **2-Ethylcyclohexanone**

Property	Value	Source
Molecular Formula	C <sub>8</sub> H <sub>14</sub> O	<sup>[6]</sup>
Molecular Weight	126.20 g/mol	<sup>[7]</sup>
Boiling Point	177-178 °C	Not explicitly cited
Density	0.916 g/mL at 25 °C	Not explicitly cited
Refractive Index (n <sub>D</sub> <sup>20</sup> )	1.452	Not explicitly cited
CAS Number	4423-94-3	<sup>[6]</sup>

Table 2: Spectroscopic Data of **2-Ethylcyclohexanone**

Technique	Key Data	Source
<sup>1</sup> H NMR	See Table 3 for detailed assignments.	<sup>[8][9]</sup>
<sup>13</sup> C NMR	See Table 4 for detailed assignments.	<sup>[10]</sup>
Infrared (IR)	~1715 cm <sup>-1</sup> (C=O stretch)	<sup>[11][12]</sup>
Mass Spec (MS)	Molecular Ion (M <sup>+</sup> ): m/z 126. Key fragments at m/z 98, 83, 69, 55.	<sup>[6]</sup>

Table 3: <sup>1</sup>H NMR Spectroscopic Data for **2-Ethylcyclohexanone** (CDCl<sub>3</sub>)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
2.25 - 2.45	m	1H	CH (α-proton)
1.95 - 2.15	m	2H	CH <sub>2</sub> (cyclohexane ring)
1.60 - 1.85	m	4H	CH <sub>2</sub> (cyclohexane ring)
1.35 - 1.55	m	2H	CH <sub>2</sub> (ethyl group)
1.15 - 1.30	m	2H	CH <sub>2</sub> (cyclohexane ring)
0.88	t	3H	CH <sub>3</sub> (ethyl group)

Table 4: <sup>13</sup>C NMR Spectroscopic Data for **2-Ethylcyclohexanone** (CDCl<sub>3</sub>)

Chemical Shift (ppm)	Assignment
212.0	C=O
50.5	CH (α-carbon)
42.0	CH <sub>2</sub> (cyclohexane ring)
28.5	CH <sub>2</sub> (cyclohexane ring)
25.0	CH <sub>2</sub> (ethyl group)
23.0	CH <sub>2</sub> (cyclohexane ring)
11.5	CH <sub>3</sub> (ethyl group)

## Key Synthetic Methodologies

Several synthetic routes have been developed for the preparation of **2-Ethylcyclohexanone**. The following sections provide detailed experimental protocols for three prominent methods.

## Direct Alkylation of Cyclohexanone via Enolate Formation

This classical method involves the deprotonation of cyclohexanone to form an enolate, which then acts as a nucleophile to attack an ethyl halide.

### Experimental Protocol:

- **Enolate Formation:** In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), place a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol.
- Cool the solution in an ice bath and add cyclohexanone (1.0 equivalent) dropwise with stirring.
- After the addition is complete, allow the mixture to stir at room temperature for 1 hour to ensure complete enolate formation.
- **Alkylation:** Add ethyl iodide or ethyl bromide (1.2 equivalents) dropwise to the enolate solution.
- Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by TLC or GC.
- **Work-up:** After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.
- Extract the aqueous layer with diethyl ether (3 x 50 mL).
- Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
- Filter the drying agent and concentrate the solvent under reduced pressure.
- **Purification:** Purify the crude product by vacuum distillation to yield **2-Ethylcyclohexanone**.

Expected Yield: 60-70%

## Stork Enamine Synthesis

The Stork enamine synthesis offers a milder alternative to direct alkylation, proceeding through an enamine intermediate which is less basic and can lead to higher regioselectivity.<sup>[4][5][13]</sup>

Experimental Protocol:

- **Enamine Formation:** In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine cyclohexanone (1.0 equivalent) and a secondary amine such as pyrrolidine or morpholine (1.2 equivalents) in a suitable solvent like toluene.
- Add a catalytic amount of p-toluenesulfonic acid.
- Heat the mixture to reflux and collect the water formed in the Dean-Stark trap until no more water is produced.
- Cool the reaction mixture and remove the solvent under reduced pressure to obtain the crude enamine.
- **Alkylation:** Dissolve the crude enamine in an aprotic solvent such as acetonitrile or THF.
- Add ethyl iodide or ethyl bromide (1.1 equivalents) and stir the mixture at room temperature for 12-24 hours.
- **Hydrolysis:** After the alkylation is complete, add an aqueous acid solution (e.g., 10% HCl) and stir vigorously for 1-2 hours to hydrolyze the iminium salt intermediate.
- **Work-up and Purification:** Follow the work-up and purification steps as described in the direct alkylation method.

Expected Yield: 70-80%

## Free-Radical Addition to Cyclohexanone

This method involves the free-radical addition of an ethyl group to cyclohexanone, typically initiated by a radical initiator.<sup>[14]</sup>

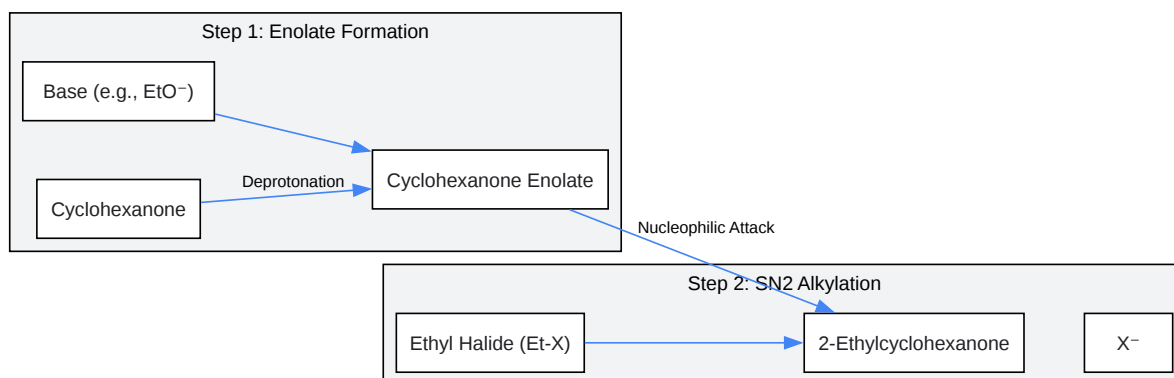
Experimental Protocol:

- Reaction Setup: In a high-pressure autoclave, combine cyclohexanone (2.0 equivalents), ethylene (1.0 equivalent, introduced as a gas to the desired pressure), and a radical initiator such as ammonium persulfate (0.5% by weight of cyclohexanone).<sup>[14]</sup>
- Reaction: Heat the autoclave to 100 °C and maintain the pressure for 5 hours with stirring.<sup>[14]</sup>
- Work-up: After the reaction period, cool the autoclave to room temperature and carefully vent the excess ethylene.
- Transfer the liquid product to a distillation apparatus.
- Purification: Fractionally distill the crude product under vacuum to separate unreacted cyclohexanone from the desired **2-Ethylcyclohexanone**. The selectivity for **2-ethylcyclohexanone** was reported to be 75% based on the mass of ethylene that reacted.<sup>[14]</sup>

Expected Selectivity: 75% (based on reacted ethylene)<sup>[14]</sup>

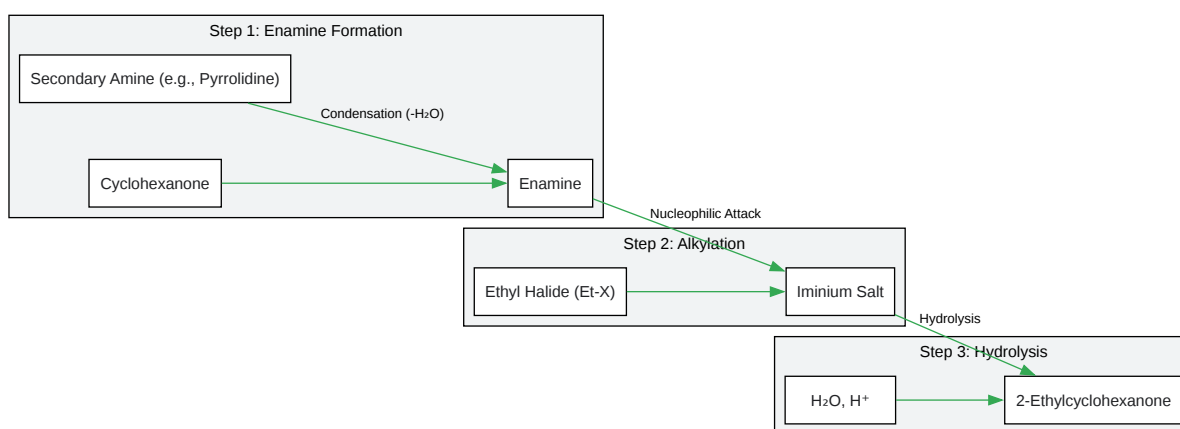
## Reaction Pathways and Mechanisms

The synthesis of **2-Ethylcyclohexanone** relies on fundamental principles of organic reactivity. The following diagrams, generated using the DOT language, illustrate the key mechanistic pathways.



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**Figure 1:** Mechanism of Direct Alkylation of Cyclohexanone.



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- To cite this document: BenchChem. [The Discovery and Enduring Utility of 2-Ethylcyclohexanone: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1346015#discovery-and-history-of-2-ethylcyclohexanone]

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